7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 4-chlorophenylmethylsulfanyl group and a 4-methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Formation of the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of substituents: The 4-chlorophenylmethylsulfanyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Materials Science: The unique electronic properties of the triazolopyrimidine core make this compound a candidate for use in organic electronic materials.
Biological Research: It has been used in studies involving molecular docking to understand its interaction with various proteins and enzymes.
Mechanism of Action
The mechanism of action of 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition helps in reducing inflammation and promoting neuroprotection.
Comparison with Similar Compounds
Similar compounds to 7-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine include other triazolopyrimidine derivatives. Some of these compounds are:
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
1,3,5-trisubstituted-1H-pyrazoles: These compounds have been studied for their fluorescence properties and potential use as fluorescent probes.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-15-8-6-14(7-9-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEBIHKBVUNPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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